molecular formula C19H22N2O2S B2710445 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide CAS No. 1207023-20-8

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Cat. No.: B2710445
CAS No.: 1207023-20-8
M. Wt: 342.46
InChI Key: HUPXPDOKEWWEMM-UHFFFAOYSA-N
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Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylthio group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group: This can be achieved by reacting a suitable precursor with dimethylamine under controlled conditions.

    Introduction of the Phenylthio Group: This step involves the reaction of a phenylthiol with an appropriate electrophile to introduce the phenylthio group.

    Amidation Reaction: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and high-throughput techniques to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

    Substitution: Reagents vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide or potassium cyanide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenylthio group may enhance its binding affinity and specificity. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide: shares similarities with other compounds that have dimethylamino and phenylthio groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(2)19(23)14-15-8-10-16(11-9-15)20-18(22)12-13-24-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPXPDOKEWWEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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